Cas no 62030-88-0 (Duoperone)

Duoperone structure
Productnaam:Duoperone
Duoperone Chemische en fysische eigenschappen
Naam en identificatie
-
- Duoperone
- (4-fluorophenyl)-[1-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperidin-4-yl]methanone
- (4-fluorophenyl)(1-{3-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]propyl}piperidin-4-yl)methanone
- Duoperona
- Duoperona [Spanish]
- Duoperone [INN]
- Duoperonum
- Duoperonum [Latin]
- Methanone, (4-fluorophenyl)(1-(3-(2-(trifluoromethyl)-10H-phenothiazin-10-yl)propyl)-4-piperidinyl)-
- UNII-E84FJ4KW3B
- E84FJ4KW3B
- Q27276991
- P-FLUOROPHENYL 1-(3-(2-(TRIFLUOROMETHYL)PHENOTHIAZIN-10-YL)PROPYL)-4-PIPERIDYL KETONE
- (4-fluorophenyl)(1-(3-(2-(trifluoromethyl)-10H-phenothiazine-10-yl)propyl)-4-piperidinyl)methanone
- CS-6705
- TS-07791
- METHANONE, (4-FLUOROPHENYL)(1-(3-(2-(TRIFLUOROMETHYL)-10H-PHENOTHIAZIN-10-YL)ROPYL)-PIPERIDINYL)
- XMUZRUCADGTCPX-UHFFFAOYSA-N
- NS00126665
- DTXSID20866903
- AKOS040733043
- Duoperonum (Latin)
- CHEMBL2110736
- HY-U00006
- SCHEMBL2109141
- DA-52741
- 62030-88-0
-
- Inchi: 1S/C28H26F4N2OS/c29-22-9-6-19(7-10-22)27(35)20-12-16-33(17-13-20)14-3-15-34-23-4-1-2-5-25(23)36-26-11-8-21(18-24(26)34)28(30,31)32/h1-2,4-11,18,20H,3,12-17H2
- InChI-sleutel: XMUZRUCADGTCPX-UHFFFAOYSA-N
- LACHT: S1C2=C([H])C([H])=C([H])C([H])=C2N(C2C([H])=C(C(F)(F)F)C([H])=C([H])C1=2)C([H])([H])C([H])([H])C([H])([H])N1C([H])([H])C([H])([H])C([H])(C(C2C([H])=C([H])C(=C([H])C=2[H])F)=O)C([H])([H])C1([H])[H]
Berekende eigenschappen
- Exacte massa: 514.17038
- Monoisotopische massa: 514.170197g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 8
- Zware atoomtelling: 36
- Aantal draaibare bindingen: 6
- Complexiteit: 736
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 48.8
- Oppervlakte lading: 0
- Aantal tautomers: 2
- Moleculair gewicht: 514.6g/mol
- XLogP3: 7.2
Experimentele eigenschappen
- Kleur/vorm: Solid
- Dichtheid: 1.3±0.1 g/cm3
- Kookpunt: 613.5±55.0 °C at 760 mmHg
- Vlampunt: 324.8±31.5 °C
- PSA: 23.55
- Dampfdruk: 0.0±1.8 mmHg at 25°C
Duoperone Beveiligingsinformatie
- Signaalwoord:warning
- Gevaarverklaring: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h2413 may be harmful by inhalation
-
Waarschuwingsverklaring:
P264 wash thoroughly after treatment
p280 wear protective gloves / wear protective clothing / wear protective eye masks / wear protective masks
p305 if in eyes
p351 rinse carefully with water for a few minutes
p338 remove contact lenses (if any) and easy to operate, continue rinsing
p337 if eye irritation persists
p2393 get medical advice / care - Veiligheidsinstructies: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h2413 may be harmful by inhalation
- Opslagvoorwaarde:Please store the product under the recommended conditions in the Certificate of Analysis.
Duoperone Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D878159-5mg |
Duoperone |
62030-88-0 | 98% | 5mg |
¥6,156.00 | 2022-01-13 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce46304-10mg |
Duoperone |
62030-88-0 | 98% | 10mg |
¥9094.00 | 2023-09-08 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce46304-20mg |
Duoperone |
62030-88-0 | 98% | 20mg |
¥16048.00 | 2023-09-08 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce46304-5mg |
Duoperone |
62030-88-0 | 98% | 5mg |
¥5349.00 | 2023-09-08 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D878159-1mg |
Duoperone |
62030-88-0 | 98% | 1mg |
¥3,078.00 | 2022-01-13 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce46304-1mg |
Duoperone |
62030-88-0 | 98% | 1mg |
¥2674.00 | 2023-09-08 |
Duoperone Gerelateerde literatuur
-
Wolfgang Schrader,Saroj K. Panda,Klaus J. Brockmann,Thorsten Benter Analyst, 2008,133, 867-869
-
Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
-
Aiping Zhang,Pingang He,Yuzhi Fang Analyst, 2003,128, 260-264
-
4. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477
-
Yun Liu,Zhihua Cai,Quang Phan,Zhisheng Shi Mater. Adv., 2022,3, 1079-1086
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